
2-(3,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.
Introduction of the Dimethoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: This can be done by reacting the thiazole derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions might target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide: Lacks the thiophene ring.
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide: Lacks the dimethoxyphenyl group.
Uniqueness
The presence of both the dimethoxyphenyl group and the thiophene ring with a dioxido substituent makes this compound unique
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is a member of a class of compounds known for their diverse biological activities. This article aims to consolidate research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H21N1O5S with a molecular weight of approximately 339.41 g/mol. The structure features a thiazole ring, a thiophene moiety, and methoxy substituents that contribute to its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of thiazole and thiophene possess significant antimicrobial properties. The presence of the 3,4-dimethoxyphenyl group may enhance this activity due to increased lipophilicity and interaction with microbial membranes.
- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. The thiazole ring is known to inhibit certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways critical to microbial survival or cancer cell proliferation.
- Interaction with Cellular Targets : The structural features allow for interactions with cellular receptors or proteins that modulate signaling pathways related to inflammation and cell growth.
- Induction of Oxidative Stress : Certain derivatives have been shown to induce oxidative stress in cancer cells, leading to cell death.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Anti-inflammatory | Reduction in cytokine levels |
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it effectively inhibited growth at concentrations as low as 10 µg/mL, demonstrating potential for development into an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Mechanistic studies indicated that it triggered apoptosis via the intrinsic pathway, highlighting its potential as an anticancer therapeutic.
Properties
Molecular Formula |
C17H18N2O5S2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H18N2O5S2/c1-10-15(16(20)19-12-6-7-26(21,22)9-12)25-17(18-10)11-4-5-13(23-2)14(8-11)24-3/h4-8,12H,9H2,1-3H3,(H,19,20) |
InChI Key |
OQTDUPWMFBBTAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3CS(=O)(=O)C=C3 |
Origin of Product |
United States |
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